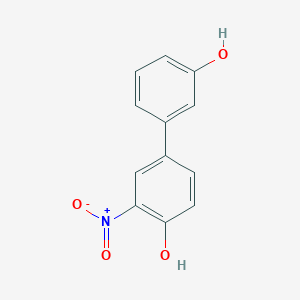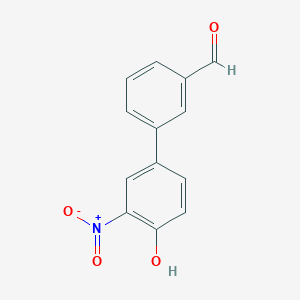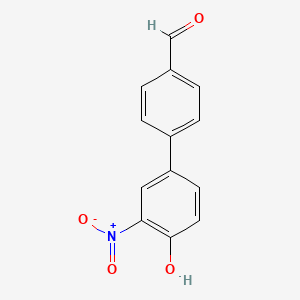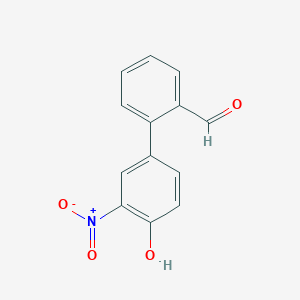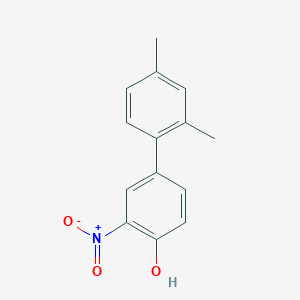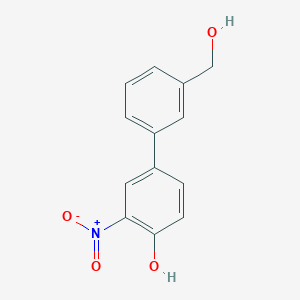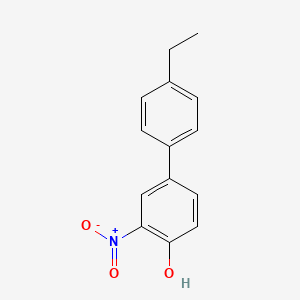
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% (4-DMPNP-95) is a phenolic compound used in scientific research applications. It is a colorless to yellowish crystalline solid that is soluble in various organic solvents and is used as a reagent in organic synthesis. 4-DMPNP-95 is used in a variety of research studies and experiments, including biochemical, physiological, and molecular studies.
Applications De Recherche Scientifique
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a fluorescent probe for the detection of nitric oxide (NO). It has also been used to detect oxidative stress in cells and to study the effects of oxidative stress on cells. Additionally, 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% has been used to study the effects of drugs on cells, to study the effects of radiation on cells, and to study the effects of environmental pollutants on cells.
Mécanisme D'action
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is a fluorescent probe that is used to detect ROS and NO. It is a nitroaromatic compound that is reduced by ROS and NO, resulting in the production of a fluorescent product. The fluorescent product is then detected using a fluorescence microscope or spectrophotometer.
Biochemical and Physiological Effects
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% has been used to study the effects of oxidative stress on cells. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. Oxidative stress can lead to cell damage and death, and it has been linked to a variety of diseases and disorders. 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% has also been used to study the effects of drugs, radiation, and environmental pollutants on cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% in laboratory experiments is that it is a non-toxic compound that is easily synthesized and purified. Additionally, it is a highly sensitive fluorescent probe that can be used to detect ROS and NO in cells. However, one of the limitations of using 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is that it is not very stable and can degrade over time.
Orientations Futures
There are many potential future directions for the use of 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% in scientific research. For example, it could be used to study the effects of aging on cells, to study the effects of genetic mutations on cells, or to study the effects of environmental pollutants on cells. Additionally, it could be used to study the effects of drugs on cells, to study the effects of radiation on cells, or to study the effects of oxidative stress on cells. Finally, it could be used to develop new fluorescent probes for the detection of ROS and NO in cells.
Méthodes De Synthèse
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is synthesized through a condensation reaction between 3,5-dimethylphenol and 2-nitrobenzaldehyde. The reaction is catalyzed by p-toluenesulfonic acid and takes place in a solvent such as ethanol or methanol. The reaction yields a yellow to orange-brown solid that is then purified using silica gel column chromatography.
Propriétés
IUPAC Name |
4-(3,5-dimethylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-5-10(2)7-12(6-9)11-3-4-14(16)13(8-11)15(17)18/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOJSLBHERYGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686232 |
Source


|
| Record name | 3',5'-Dimethyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-19-0 |
Source


|
| Record name | 3',5'-Dimethyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

